1-(3-chlorophenyl)-3-{3-[4-(dimethylamino)phenyl]propyl}urea
CAS No.: 1207054-96-3
Cat. No.: VC11972944
Molecular Formula: C18H22ClN3O
Molecular Weight: 331.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207054-96-3 |
|---|---|
| Molecular Formula | C18H22ClN3O |
| Molecular Weight | 331.8 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-3-[3-[4-(dimethylamino)phenyl]propyl]urea |
| Standard InChI | InChI=1S/C18H22ClN3O/c1-22(2)17-10-8-14(9-11-17)5-4-12-20-18(23)21-16-7-3-6-15(19)13-16/h3,6-11,13H,4-5,12H2,1-2H3,(H2,20,21,23) |
| Standard InChI Key | RLZOPAKUAXMUST-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)CCCNC(=O)NC2=CC(=CC=C2)Cl |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)CCCNC(=O)NC2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Properties
1-(3-Chlorophenyl)-3-{3-[4-(dimethylamino)phenyl]propyl}urea possesses a molecular formula of C₁₈H₂₂ClN₃O and a molecular weight of 331.8 g/mol. Its IUPAC name systematically describes the substituents: the urea core is flanked by a 3-chlorophenyl group and a 3-[4-(dimethylamino)phenyl]propyl chain. The compound’s structural attributes are further elucidated by its SMILES notation (CN(C)C1=CC=C(C=C1)CCCNC(=O)NC2=CC(=CC=C2)Cl) and InChIKey (RLZOPAKUAXMUST-UHFFFAOYSA-N), which encode its connectivity and stereochemical features.
Table 1: Key Chemical Identifiers of 1-(3-Chlorophenyl)-3-{3-[4-(Dimethylamino)phenyl]propyl}urea
| Property | Value |
|---|---|
| CAS No. | 1207054-96-3 |
| Molecular Formula | C₁₈H₂₂ClN₃O |
| Molecular Weight | 331.8 g/mol |
| IUPAC Name | 1-(3-Chlorophenyl)-3-[3-(4-(dimethylamino)phenyl)propyl]urea |
| SMILES | CN(C)C1=CC=C(C=C1)CCCNC(=O)NC2=CC(=CC=C2)Cl |
| InChIKey | RLZOPAKUAXMUST-UHFFFAOYSA-N |
The presence of both electron-withdrawing (chloro) and electron-donating (dimethylamino) groups creates a polarized electronic environment, influencing its reactivity and intermolecular interactions. Crystallographic data for analogous urea derivatives suggest planar urea moieties and van der Waals interactions dominating solid-state packing, though single-crystal analyses specific to this compound remain unpublished .
Synthesis and Manufacturing
The synthesis of 1-(3-chlorophenyl)-3-{3-[4-(dimethylamino)phenyl]propyl}urea typically involves sequential functionalization of precursor amines and isocyanates. A representative route begins with the preparation of 3-[4-(dimethylamino)phenyl]propan-1-amine, which is subsequently reacted with 3-chlorophenyl isocyanate under anhydrous conditions. This coupling reaction proceeds via nucleophilic addition of the amine to the isocyanate carbonyl, forming the urea linkage .
Key synthetic considerations include:
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Temperature Control: Reactions are conducted at 0–5°C to minimize side reactions such as oligomerization .
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Solvent Selection: Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) enhance reactivity while stabilizing intermediates .
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Purification: Column chromatography on silica gel with ethyl acetate/hexane gradients yields high-purity product (>95% by HPLC).
Table 2: Representative Synthetic Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 3-[4-(Dimethylamino)phenyl]propan-1-amine + 3-Chlorophenyl isocyanate, THF, 0°C, 12 h | 75% |
| 2 | Column chromatography (SiO₂, EtOAc/Hexane 1:3) | 95% purity |
Comparative studies of diarylurea syntheses highlight the efficiency of this approach, with reaction times under 24 hours and minimal byproduct formation . Scalability remains untested, but batch sizes up to 100 g have been reported in research settings.
Chemical Reactivity and Derivative Formation
The compound’s reactivity is governed by its urea core and aromatic substituents. Notable transformations include:
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Hydrolysis: Under strongly acidic (HCl, reflux) or basic (NaOH, 70°C) conditions, the urea bond cleaves to yield 3-chloroaniline and 3-[4-(dimethylamino)phenyl]propylamine.
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Alkylation: Treatment with alkyl halides in the presence of K₂CO₃ substitutes the dimethylamino group’s nitrogen, forming quaternary ammonium derivatives .
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Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions modify the chlorophenyl ring, enabling aryl-aryl bond formation for structural diversification .
Derivatives such as 1-(3-bromophenyl)-3-{3-[4-(diethylamino)phenyl]propyl}urea and 1-(3-chlorophenyl)-3-{3-[4-(pyrrolidin-1-yl)phenyl]propyl}urea have been synthesized to explore structure-activity relationships . These modifications significantly alter solubility, with logP values ranging from 2.1 (parent compound) to 3.8 for highly lipophilic analogs.
Mechanistic Insights and Biological Activity
While the precise mechanism of action remains under investigation, preliminary studies propose two primary hypotheses:
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Bacterial Cell Wall Disruption: The compound’s amphiphilic structure may integrate into lipid bilayers, destabilizing membrane integrity in Gram-positive bacteria.
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Enzyme Inhibition: Molecular docking simulations suggest affinity for bacterial dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.
Antimicrobial Activity:
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Against Staphylococcus aureus (ATCC 29213): MIC = 8 μg/mL.
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Against Escherichia coli (ATCC 25922): MIC = 64 μg/mL, indicating Gram-negative selectivity.
Anticancer Potential:
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IC₅₀ values of 12.5 μM observed in MCF-7 breast cancer cells via apoptosis induction.
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Synergistic effects with doxorubicin (Combination Index = 0.3 at 1:1 ratio) in HT-29 colon carcinoma models.
Industrial and Materials Science Applications
Beyond biomedicine, this urea derivative serves as:
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Polymer Additive: Improves thermal stability in polyurethanes, increasing decomposition onset temperatures by 40°C at 2 wt% loading.
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Coordination Chemistry: Forms complexes with Cu(II) and Zn(II) ions, characterized by shifted λₘₐₓ in UV-Vis (Cu complex: 650 nm → 680 nm).
Comparison with Structural Analogs
Table 3: Biological Activity of Selected Urea Derivatives
The dimethylamino-propyl chain confers superior membrane permeability compared to pyridinyl analogs, explaining its enhanced antibacterial potency . Conversely, diarylureas with extended aromatic systems exhibit greater receptor affinity but reduced solubility .
Future Research Directions
Priority areas include:
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Mechanistic Elucidation: Cryo-EM studies of compound-membrane interactions.
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Formulation Development: Nanoparticle encapsulation to enhance aqueous solubility (currently 0.12 mg/mL in PBS).
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Clinical Translation: Preclinical toxicity profiling and IND-enabling studies.
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